Cas no 884495-46-9 (3-Bromo-2-fluoro-4-methylpyridine)

3-Bromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern—bromine at the 3-position, fluorine at the 2-position, and a methyl group at the 4-position—enhances its reactivity as a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The fluorine atom imparts electron-withdrawing effects, influencing regioselectivity in further functionalizations, while the bromine serves as a handle for metal-catalyzed transformations. This compound's stability under standard conditions and compatibility with diverse reaction conditions make it valuable for constructing complex heterocyclic frameworks. Its applications span drug discovery, material science, and specialty chemical development.
3-Bromo-2-fluoro-4-methylpyridine structure
884495-46-9 structure
Product Name:3-Bromo-2-fluoro-4-methylpyridine
CAS No:884495-46-9
MF:C6H5BrFN
MW:190.01300406456
MDL:MFCD08277289
CID:720172
PubChem ID:44754878
Update Time:2025-06-14

3-Bromo-2-fluoro-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-fluoro-4-methylpyridine
    • 3-BROMO-2-FLUORO-4-PICOLINE
    • C6H5BrFN
    • naphthalene-2,7-dicarboxylic acid
    • Pyridine,3-bromo-2-fluoro-4-methyl-
    • AM87366
    • AB44900
    • VP10105
    • SY031504
    • AB0027262
    • AB1005054
    • ST2417504
    • W9077
    • 495B469
    • 3-Bromo-2-fluoro-4-methylpyridine (ACI)
    • 884495-46-9
    • GS-6634
    • MFCD08277289
    • CS-W003505
    • 3-bromo-2-fluoro-4-methyl-pyridine
    • SCHEMBL17563261
    • DTXSID00660567
    • EN300-317218
    • AKOS006288145
    • MDL: MFCD08277289
    • Inchi: 1S/C6H5BrFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
    • InChI Key: SXBCGEAJVXDYBL-UHFFFAOYSA-N
    • SMILES: FC1C(Br)=C(C)C=CN=1

Computed Properties

  • Exact Mass: 188.95900
  • Monoisotopic Mass: 188.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.6±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 210.5℃ at 760 mmHg
  • Flash Point: 81.1±25.9 °C
  • Refractive Index: 1.529
  • PSA: 12.89000
  • LogP: 2.29160
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

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3-Bromo-2-fluoro-4-methylpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:884495-46-9)3-Bromo-2-fluoro-4-methylpyridine
Order Number:A862186
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):755.0/151.0
Email:sales@amadischem.com

Additional information on 3-Bromo-2-fluoro-4-methylpyridine

Research Brief on 3-Bromo-2-fluoro-4-methylpyridine (CAS: 884495-46-9) in Chemical Biology and Pharmaceutical Applications

3-Bromo-2-fluoro-4-methylpyridine (CAS: 884495-46-9) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other small-molecule therapeutics. Recent studies have highlighted its role in the construction of complex heterocyclic scaffolds, which are essential for modulating protein-protein interactions and enzymatic activities.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-Bromo-2-fluoro-4-methylpyridine as a building block for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The bromo and fluoro substituents on the pyridine ring were found to enhance the electrophilic character of the molecule, facilitating nucleophilic aromatic substitution reactions that are critical for diversifying the chemical space around the core structure. The study reported a 15% improvement in inhibitory potency compared to previous analogs, underscoring the importance of this intermediate in optimizing drug candidates.

Another notable application of 3-Bromo-2-fluoro-4-methylpyridine was demonstrated in a recent Nature Communications article, where it was employed in the development of positron emission tomography (PET) tracers for imaging neuroinflammation. The fluorine-18 isotope was introduced via a late-stage fluorination strategy, leveraging the reactivity of the 2-fluoro position. This approach enabled the synthesis of radiolabeled compounds with high specific activity and excellent blood-brain barrier permeability, paving the way for non-invasive diagnostics in neurodegenerative diseases.

From a synthetic chemistry perspective, advancements in transition-metal-catalyzed cross-coupling reactions have expanded the utility of 3-Bromo-2-fluoro-4-methylpyridine. A 2024 ACS Catalysis paper detailed a palladium-catalyzed Suzuki-Miyaura coupling protocol that achieved >90% yield with this substrate, even in the presence of competing halogen sites. This methodology has been adopted by several pharmaceutical companies for the large-scale production of intermediates in clinical-stage compounds targeting oncology and inflammatory disorders.

Ongoing research continues to explore the potential of 3-Bromo-2-fluoro-4-methylpyridine in fragment-based drug discovery. Its balanced lipophilicity (clogP ~2.1) and polar surface area (30 Ų) make it an attractive fragment for lead optimization programs. Computational studies have shown that the methyl group at the 4-position contributes to favorable binding entropy in protein-ligand interactions, while the halogen atoms provide vectors for further structural elaboration.

As the pharmaceutical industry increasingly focuses on targeted therapies, the demand for specialized building blocks like 3-Bromo-2-fluoro-4-methylpyridine is expected to grow. Current market analyses project a compound annual growth rate of 8.7% for such intermediates through 2028, driven by their applications in next-generation cancer therapeutics and CNS drugs. Several patent applications filed in 2024 specifically claim novel derivatives synthesized from this compound, indicating its continued relevance in intellectual property landscapes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:884495-46-9)3-Bromo-2-fluoro-4-methylpyridine
A862186
Purity:99%/99%
Quantity:25g/5g
Price ($):755.0/151.0
Email